molecular formula C18H12F3N3O4S B2489705 N-(2,5-difluorophenyl)-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1251573-50-8

N-(2,5-difluorophenyl)-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No. B2489705
CAS RN: 1251573-50-8
M. Wt: 423.37
InChI Key: BURIEADHAMUSGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like N-(2,5-difluorophenyl)-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide likely involves multi-step synthetic routes, including the formation of pyridazinone rings, sulfonylation reactions, and the introduction of acetamide functionalities. Similar compounds have been synthesized through modifications of existing molecules, suggesting a tailored approach for introducing specific functional groups (Xiao-meng Wang et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of such compounds involves determining the spatial arrangement of atoms and understanding the electronic structure's implications on reactivity and properties. X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are commonly used tools. The structure and dynamic stereochemistry of related compounds have been investigated to understand their reactivity and interaction with biological targets (V. V. Negrebetsky et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of N-(2,5-difluorophenyl)-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide is influenced by its functional groups. For instance, the acetamide group can participate in nucleophilic substitution reactions, and the sulfonyl group may engage in electrophilic substitution. The presence of fluorine atoms could affect the compound's reactivity and physical properties, such as boiling and melting points, due to the strong electronegativity of fluorine (R. Banks et al., 1996).

Scientific Research Applications

Synthesis and Characterization

  • Compounds with similar structures, such as N-substituted derivatives of acetamide, have been synthesized and characterized for their antibacterial and anti-enzymatic potentials. These studies involve detailed synthesis procedures, structural elucidation using various analytical techniques, and evaluation of biological activities. For instance, a study on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives highlighted the process of designing and synthesizing molecules with multifunctional moieties and their subsequent evaluation for antibacterial and anti-enzymatic activities (Nafeesa et al., 2017).

Antimicrobial and Anticancer Evaluation

  • Novel heterocyclic compounds incorporating sulfamoyl moieties, akin to the sulfonamide group in the given compound, have been synthesized and evaluated for antimicrobial activities. These studies often aim to identify new therapeutic agents by exploring the antimicrobial potential of newly synthesized compounds. An example includes the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety, which showed promising antimicrobial results (Darwish et al., 2014).

Drug Design and Molecular Docking Studies

  • Theoretical investigations and molecular docking studies are common applications in scientific research for compounds like the one mentioned. These studies often explore the potential of such compounds as drugs against various diseases, including infectious diseases and cancer. For example, theoretical investigation of antimalarial sulfonamides for COVID-19 drug application utilized computational calculations and molecular docking studies to understand the reactivity and potential antimalarial activity of sulfonamide derivatives (Fahim & Ismael, 2021).

Cytotoxic Activity Assessment

  • Some studies focus on evaluating the cytotoxic activities of novel sulfonamide derivatives, which is relevant for compounds with similar functionalities. These studies typically assess the potential of such compounds to inhibit cancer cell growth, contributing to the development of new anticancer agents. For instance, research on the cytotoxic activity of novel sulfonamide derivatives examined a range of compounds for their anticancer activity against breast and colon cancer cell lines, identifying potent inhibitors (Ghorab et al., 2015).

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O4S/c19-11-2-1-3-13(8-11)29(27,28)17-6-7-18(26)24(23-17)10-16(25)22-15-9-12(20)4-5-14(15)21/h1-9H,10H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURIEADHAMUSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide

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